![molecular formula C21H16N6O2S3 B2854036 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 847402-12-4](/img/structure/B2854036.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16N6O2S3 and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been a subject of research for its potential in various scientific applications, notably in the synthesis of new chemical entities with antimicrobial properties. A study by Baviskar, Khadabadi, and Deore (2013) focused on the synthesis of a new series of compounds related to the one you mentioned, aiming to evaluate their antimicrobial activities. These compounds were tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans. The study highlighted the potential of these compounds in combating microbial infections, providing a foundation for further research into their applications in medicinal chemistry (Bhushan A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Anticancer Activity
Another critical area of research is the compound's potential use in cancer treatment. A study conducted by Evren et al. (2019) synthesized new derivatives and assessed their anticancer activities, particularly against A549 human lung adenocarcinoma cells. The study found that certain derivatives exhibited high selectivity and effectiveness in inhibiting cancer cell growth, suggesting their potential as anticancer agents. This research is significant as it opens new avenues for the development of targeted cancer therapies, contributing to the broader field of oncology (A. Evren, L. Yurttaş, Busra Eksellı, & Gülşen Akalın-Çiftçi, 2019).
Synthesis and Biological Evaluation
Lesyk et al. (2007) explored the synthesis of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones as possible anticancer agents. Their study demonstrated the compounds' efficacy against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. This research highlights the versatility of such compounds in the field of medicinal chemistry, particularly in developing new treatments for various cancer types (Roman Lesyk, Olena Vladzimirska, Serhiy Holota, Lucjusz Zaprutko, & Andrzej Gzella, 2007).
properties
IUPAC Name |
2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S3/c28-18(23-19-22-10-11-30-19)13-31-20-25-24-17(27(20)14-6-2-1-3-7-14)12-26-15-8-4-5-9-16(15)32-21(26)29/h1-11H,12-13H2,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOOIANIUCCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

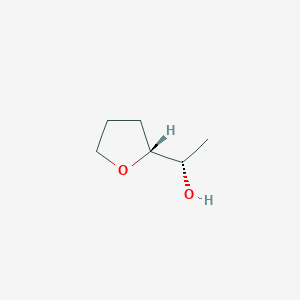
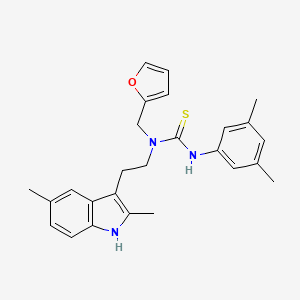

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)

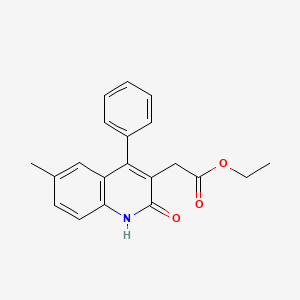
![2-(6-Azaspiro[2.5]octan-6-yl)ethanamine](/img/structure/B2853964.png)
![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)
![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)


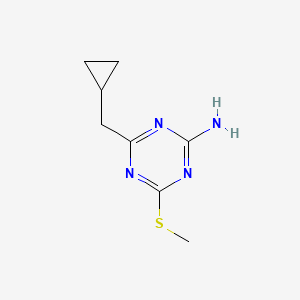
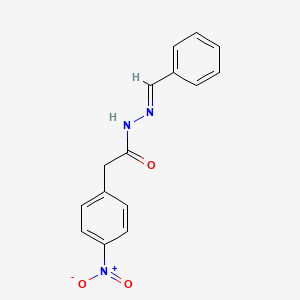
![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)